molecular formula C8H16N2O B175174 (R)-2-tert-butyl-3-methylimidazolidin-4-one CAS No. 101143-56-0

(R)-2-tert-butyl-3-methylimidazolidin-4-one

Cat. No. B175174
CAS RN: 101143-56-0
M. Wt: 156.23 g/mol
InChI Key: OJQPHIZTBKZOTI-SSDOTTSWSA-N
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Description

(R)-2-tert-butyl-3-methylimidazolidin-4-one, also known as enantiopure tert-butyl carbamate, is a chiral compound that has gained significant attention in the field of organic chemistry due to its versatile applications. This compound is a white crystalline solid that is soluble in polar solvents such as water and ethanol. The synthesis of (R)-2-tert-butyl-3-methylimidazolidin-4-one has been extensively studied, and various methods have been developed to obtain this compound with high enantiomeric purity.

Scientific Research Applications

Enantioselective Synthesis

(R)-2-tert-butyl-3-methylimidazolidin-4-one has been employed in the enantioselective synthesis of amino acids. Its applications include the preparation of enantiomerically pure cis- and trans-configurated derivatives from various amino acids, such as Alanine, Phenylalanine, and Methionine. This process is crucial for generating chiral nonracemic enolates, which are vital for the α-alkylation of amino acids without racemization and without external chiral auxiliaries (Naef & Seebach, 1985).

Preparation of Chiral Enolates

In another study, chiral enolates were deprotonated from derivatives of (R)-2-tert-butyl-3-methylimidazolidin-4-one. These enolates were diastereoselectively alkylated to produce various α-alkyl-α-amino acids. The configuration of these products was proved by NOE 1H-NMR measurements, demonstrating the compound's role in the creation of enantiomerically pure, α-branched α-amino acids (Seebach et al., 1985).

Chiral Auxiliary Applications

The compound has also been utilized as a chiral auxiliary in dipeptide synthesis. It has shown effectiveness in the preparation of enantiomerically pure compounds, exemplified by the synthesis of 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate with high enantiomer ratios (Studer et al., 1995).

Synthesis of Fluorinated Amino Acids

A study reported the asymmetric alkylation of (R)-2-tert-butyl-3-methylimidazolidin-4-one derivatives with 2-fluoroallyl tosylate. This process led to the synthesis of fluorinated α-amino acids, demonstrating the versatility of this compound in creating structurally diverse amino acids (Shendage et al., 2005).

Optical Resolution and Crystallography

The compound has been used in optical resolutions, such as the resolution of mandelic acid, with studies employing DSC and X-ray crystallographic methods to understand the crystal structures formed during these resolutions (Ács et al., 1992).

Organocatalysis

(R)-2-tert-butyl-3-methylimidazolidin-4-one has played a significant role in organocatalysis, forming reactive intermediates with high facial stereoselection in 1,3-dipolar cycloadditions. These studies highlight the compound's relevance in facilitating highly stereoselective reactions (Peyronel et al., 1994).

properties

IUPAC Name

(2R)-2-tert-butyl-3-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQPHIZTBKZOTI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458822
Record name (R)-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-tert-butyl-3-methylimidazolidin-4-one

CAS RN

101143-56-0
Record name (R)-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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